An In-Depth Technical Guide to 4-Hydroxy Mexiletine: Structure, Properties, and Analysis
An In-Depth Technical Guide to 4-Hydroxy Mexiletine: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 4-Hydroxy Mexiletine, a primary metabolite of the Class IB antiarrhythmic drug, mexiletine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights into its structure, properties, metabolic generation, and analytical quantification.
Introduction
Mexiletine is a widely used therapeutic agent for managing ventricular arrhythmias and has also found application in treating chronic pain and myotonia.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[3] Among its various metabolic products, 4-Hydroxy Mexiletine, also known as p-Hydroxymexiletine (PHM), stands out as a major metabolite.[3][4] Understanding the characteristics of this metabolite is crucial for a complete comprehension of mexiletine's disposition and for assessing its potential contribution to the parent drug's overall pharmacological and toxicological profile.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical nature of 4-Hydroxy Mexiletine is fundamental to any scientific investigation.
Chemical Structure and Nomenclature
The structural identity of 4-Hydroxy Mexiletine is key to its chemical behavior and interaction with biological systems.
-
IUPAC Name: 4-(2-Aminopropoxy)-3,5-dimethylphenol[5]
-
Synonyms: p-Hydroxymexiletine, para-Hydroxymexiletine[5]
-
Chemical Formula: C₁₁H₁₇NO₂[5]
-
Molecular Weight: 195.26 g/mol [5]
-
CAS Number: 53566-99-7 (for the free base)[5]
Figure 1. 2D Chemical Structure of 4-Hydroxy Mexiletine.
Physicochemical Data
The physicochemical properties of a metabolite influence its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 4-Hydroxy Mexiletine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | [5] |
| Molecular Weight | 195.26 g/mol | [5] |
| LogP (Predicted) | 1.8 | [5] |
| CAS Number (HCl Salt) | 123363-66-6 | |
| Molecular Weight (HCl Salt) | 231.72 g/mol |
Part 2: Metabolism and Synthesis
The formation of 4-Hydroxy Mexiletine is a critical step in the biotransformation of mexiletine.
Metabolic Pathway
4-Hydroxy Mexiletine is a product of Phase I metabolism, specifically aromatic hydroxylation of the parent mexiletine molecule. This reaction is primarily catalyzed by the cytochrome P450 enzyme system in the liver.
Causality Behind the Metabolism: The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its subsequent conjugation (Phase II metabolism) and renal excretion. This is a common detoxification pathway for xenobiotics.
The formation of p-hydroxy-mexiletine is genetically determined and is linked to the polymorphic activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[3] Individuals with different CYP2D6 phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) will exhibit varying rates of 4-Hydroxy Mexiletine formation, which can impact the overall clearance of mexiletine.
Diagram 1. Metabolic conversion of Mexiletine to 4-Hydroxy Mexiletine.
Synthesis
While detailed, step-by-step protocols for the laboratory synthesis of 4-Hydroxy Mexiletine are not extensively published, the general approach involves the synthesis of hydroxylated analogs of mexiletine. These synthetic routes often serve to produce reference standards for analytical studies and to explore the structure-activity relationships of mexiletine metabolites. The synthesis of related compounds like m-hydroxymexiletine has been described, providing a potential framework for the synthesis of the para-isomer.[6]
Part 3: Pharmacological Activity
The pharmacological activity of drug metabolites is a key consideration in drug development, as they can contribute to both the therapeutic effect and the adverse reaction profile of the parent drug.
There are conflicting reports regarding the pharmacological activity of 4-Hydroxy Mexiletine. Some sources suggest that the metabolites of mexiletine possess minimal to no pharmacological activity, with the therapeutic effects being attributed almost entirely to the parent compound.[3][4]
However, other research indicates that the phase I metabolites, including p-hydroxy-mexiletine (PHM), do exhibit pharmacological activity. Specifically, PHM has been shown to block skeletal muscle sodium channels in a voltage- and use-dependent manner, similar to mexiletine.[7] While it was found to be up to 10-fold less potent than the parent compound, its presence in significant concentrations could contribute to the overall clinical profile of mexiletine.[7] This underscores the importance of characterizing the activity of major metabolites.
Part 4: Analytical Methodologies
Accurate and sensitive quantification of 4-Hydroxy Mexiletine in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.
Representative Analytical Protocol: LC-MS/MS for Plasma
The following protocol is based on a validated method for the enantioselective determination of mexiletine and its metabolites, including p-hydroxymexiletine, in rat plasma.[8] This method demonstrates a self-validating system through the use of an internal standard and rigorous validation parameters.
Experimental Choices and Causality:
-
Liquid-Liquid Extraction (LLE): LLE with methyl-tert-butyl ether is chosen for its efficiency in extracting the analytes from the complex plasma matrix while leaving behind many interfering substances.
-
Chiral Chromatography: A Chiralpak® AD column is employed to resolve the enantiomers of mexiletine and its metabolites, which is critical as enantiomers can have different pharmacological and pharmacokinetic properties.
-
Tandem Mass Spectrometry (MS/MS): MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of methyl-tert-butyl ether.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Chiralpak® AD[8]
-
Mobile Phase: A suitable mobile phase for normal-phase chiral separation (e.g., a mixture of hexane, ethanol, and a basic modifier).
-
Flow Rate: Optimized for the best separation.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for 4-Hydroxy Mexiletine would be determined and optimized (e.g., monitoring the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion).
-
Method Validation:
The method should be validated according to regulatory guidelines, including assessments of:
-
Linearity
-
Accuracy and Precision
-
Limit of Quantification (LOQ) and Limit of Detection (LOD) (LOQ for PHM enantiomers reported as 0.2 ng/mL)[8]
-
Selectivity and Specificity
-
Matrix Effects
-
Stability
Diagram 2. LC-MS/MS analytical workflow for 4-Hydroxy Mexiletine.
Conclusion
4-Hydroxy Mexiletine is a key metabolite in the disposition of mexiletine, formed primarily through CYP2D6-mediated aromatic hydroxylation. While its pharmacological activity is a subject of some debate, evidence suggests it retains some sodium channel blocking effects, albeit at a lower potency than the parent drug. Its physicochemical properties facilitate its elimination from the body. The quantification of 4-Hydroxy Mexiletine in biological fluids is reliably achieved through sensitive and specific LC-MS/MS methods. A comprehensive understanding of this metabolite is indispensable for a complete picture of mexiletine's pharmacology and for the development of safer and more effective antiarrhythmic therapies.
References
-
Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. PubMed. [Link]
-
Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. PubMed. [Link]
-
4-(2-Aminopropoxy)-3,5-dimethylphenol | C11H17NO2 | CID 93286. PubChem. [Link]
-
Mexiletine metabolites: a review. PubMed. [Link]
-
Mexiletine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Clinical pharmacokinetics of mexiletine. PubMed. [Link]
-
[Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
4-Amino-3,5-dimethylphenol. LookChem. [Link]
-
QUANTITATIVE ANALYSIS OF MEXILETINEIN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. ResearchGate. [Link]
-
Mexiletine Hydrochloride Capsules USP Rx only. DailyMed. [Link]
-
quantitative analysis of mexiletine in human plasma by uplc mass spectrometry. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543. PubChem. [Link]
-
N-Hydroxy Mexiletine. Axios Research. [Link]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
-
Mexiletine | C11H17NO | CID 4178. PubChem. [Link]
-
Mexiletine. Wikipedia. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. [Link]
-
An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite. PubMed. [Link]
- CN104761435A - Preparation method of 3,5-dimethylphenol.
-
Preparation of 3,5-dimethylphenol. PrepChem.com. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
Sources
- 1. N-Hydroxy Mexiletine - CAS - 55304-17-1(Free Base) | Axios Research [axios-research.com]
- 2. Mexiletine - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. 4-(2-Aminopropoxy)-3,5-dimethylphenol | C11H17NO2 | CID 93286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
